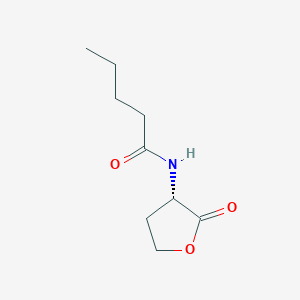

N-Pentanoyl-L-homoserine lactone

Description

BenchChem offers high-quality N-Pentanoyl-L-homoserine lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Pentanoyl-L-homoserine lactone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-3-4-8(11)10-7-5-6-13-9(7)12/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMURGDHGARTN-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Pentanoyl-L-homoserine lactone chemical structure and properties

Part 1: Executive Summary

N-Pentanoyl-L-homoserine lactone (C5-HSL) is a specialized member of the N-acyl homoserine lactone (AHL) class of signaling molecules, functioning as a "gram-negative pheromone" within the Quorum Sensing (QS) paradigm. Unlike the canonical even-chain autoinducers (e.g., C4-HSL, C6-HSL) derived predominantly from acetyl-CoA fatty acid synthesis pools, C5-HSL represents an odd-chain signal often associated with specific metabolic states (utilizing propionyl-CoA precursors) or serving as a critical structural probe in defining the steric gating mechanisms of LuxR-type receptors.

For drug development professionals, C5-HSL is invaluable as a Structure-Activity Relationship (SAR) tool . It bridges the steric gap between the short-chain RhlR activators (C4) and medium-chain receptors, allowing researchers to map the plasticity of ligand-binding domains (LBDs) in pathogens like Pseudomonas aeruginosa and Chromobacterium violaceum.

Part 2: Chemical Architecture & Properties

Structural Analysis

C5-HSL consists of a homoserine lactone (HSL) head group coupled to a 5-carbon saturated fatty acyl tail via an amide linkage. The biological activity resides in the L-stereoisomer configuration at the chiral center of the lactone ring.

-

Lactone Ring: Hydrophilic head group; susceptible to pH-dependent hydrolysis (lactonolysis).

-

Amide Linkage: Hydrogen bond donor/acceptor site critical for receptor anchoring (e.g., Trp60 in TraR homologs).

-

Pentanoyl Chain: Hydrophobic tail; determines receptor specificity via Van der Waals interactions within the LBD hydrophobic pocket.

Physicochemical Data Table[1]

| Property | Value | Notes |

| IUPAC Name | N-[(3S)-2-oxotetrahydrofuran-3-yl]pentanamide | Strict stereochemistry (S) is required for bioactivity. |

| CAS Number | 148497-11-4 | |

| Formula | C9H15NO3 | |

| Molecular Weight | 185.22 g/mol | |

| Solubility | DMSO, Chloroform, Ethyl Acetate | Critical: Avoid Methanol/Ethanol for long-term storage (transesterification risk).[1] |

| Stability | pH < 7.0: StablepH > 7.5: Rapid Ring Opening | Ring-opened form (N-pentanoyl-L-homoserine) is biologically inactive. |

| pKa | ~12 (Amide proton) |

Synthesis Logic (Graphviz)

The synthesis of C5-HSL typically utilizes a carbodiimide-mediated coupling between Pentanoic acid and L-homoserine lactone hydrobromide.

Figure 1: Carbodiimide-mediated synthesis pathway for C5-HSL ensuring retention of stereochemistry.

Part 3: Biological Mechanism & Receptor Interaction

The Odd-Chain Specificity

While most proteobacteria utilize even-chain AHLs (C4, C6, C8, C10, C12), C5-HSL acts as a potent agonist or competitive antagonist depending on the receptor context.

-

Agonism: In Chromobacterium violaceum (strain CV026), C5-HSL acts as a strong agonist for the CviR receptor, inducing violacein pigment production. It is often used as a positive control in biosensor assays.

-

Antagonism/Modulation: In Pseudomonas aeruginosa, C5-HSL can bind the RhlR receptor (cognate ligand: C4-HSL). Due to the extra methylene group, it may induce a conformational shift that alters transcriptional efficacy, serving as a tool to study "signal noise" processing in QS networks.

Signaling Pathway Diagram

Figure 2: Mechanism of Action. C5-HSL diffuses freely, binds cytosolic receptors, and drives gene expression.

Part 4: Experimental Methodologies

Protocol: Chemical Synthesis (Lab Scale)

Objective: Synthesize high-purity C5-HSL for biological assays.

-

Preparation: Dissolve L-homoserine lactone hydrobromide (10 mmol) in anhydrous Dichloromethane (DCM). Add Triethylamine (Et3N) (10 mmol) to liberate the free amine.

-

Activation: In a separate vessel, dissolve Pentanoic acid (10 mmol) in DCM. Add EDC-HCl (11 mmol) and catalytic DMAP (1 mmol). Stir for 20 mins at 0°C.

-

Coupling: Combine the solutions. Stir at Room Temperature (RT) for 12–16 hours under Nitrogen atmosphere.

-

Workup:

-

Wash organic layer with 1M NaHSO4 (removes unreacted amine/DMAP).

-

Wash with Saturated NaHCO3 (removes unreacted acid).

-

Wash with Brine, dry over MgSO4, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography (Silica gel, EtOAc:Hexane gradient).

Protocol: Extraction from Bacterial Culture

Objective: Isolate C5-HSL from supernatant without degrading the lactone ring.

-

Centrifugation: Pellet bacterial cells (8,000 x g, 10 min). Collect supernatant.

-

Acidification (CRITICAL): Adjust supernatant pH to 6.5 using dilute HCl. Rationale: Prevents lactonolysis during extraction.

-

Liquid-Liquid Extraction: Add equal volume of acidified Ethyl Acetate (0.01% Acetic Acid). Shake vigorously. Repeat 3x.

-

Drying: Evaporate solvent using a rotary evaporator at <40°C. Reconstitute residue in Acetonitrile for LC-MS.

Protocol: LC-MS/MS Detection

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or AB Sciex).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 mins.

-

MS Settings (ESI Positive):

-

Precursor Ion: m/z 186.1 [M+H]+

-

Product Ion (Quantifier): m/z 102.0 (Lactone ring fragment).

-

Product Ion (Qualifier): m/z 85.0 (Acyl chain fragment).

-

Figure 3: MRM (Multiple Reaction Monitoring) workflow for specific detection of C5-HSL.

Part 5: Therapeutic Implications (QSI)

In drug development, C5-HSL serves as a template for Quorum Sensing Inhibitors (QSIs) . By modifying the pentanoyl tail (e.g., adding unsaturation, halogenation, or bulky aryl groups), researchers can create "non-productive" ligands that bind the receptor but fail to induce the folding necessary for DNA binding.

-

Strategy: Synthesize C5-HSL analogs (e.g., 4-bromo-pentanoyl-HSL).

-

Mechanism: Competitive binding to the LuxR-type LBD.

-

Outcome: The receptor remains unstable and is degraded by Clp proteases, silencing virulence genes.

References

-

PubChem. (n.d.). N-Pentanoyl-L-homoserine lactone (Compound). National Library of Medicine. Retrieved from [Link]

-

McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology. Retrieved from [Link]

-

Pearson, J. P., et al. (1994). Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Welch, M., et al. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO Journal. Retrieved from [Link]

-

Patel, N. M., et al. (2016).[3] Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLOS ONE. Retrieved from [Link]

Sources

- 1. adipogen.com [adipogen.com]

- 2. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 3. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

Unraveling the Biological Role of C5-HSL in Gram-Negative Quorum Sensing: Mechanisms, Ecology, and Analytical Methodologies

Executive Summary: The Atypical Nature of C5-HSL

In the landscape of bacterial quorum sensing (QS), N-acyl-L-homoserine lactones (AHLs) serve as the primary chemical lexicon for Gram-negative bacteria. While even-chain AHLs (e.g., C4, C6, C8, C12-HSL) dominate the literature, odd-chain variants like N-pentanoyl-L-homoserine lactone (C5-HSL) have emerged as critical, highly specific signaling molecules. As an amphipathic molecule with a five-carbon acyl chain, C5-HSL governs population-density-dependent phenotypes, including virulence factor secretion, biofilm maturation, and host-pathogen interactions in clinically and ecologically significant bacteria such as Aeromonas and Yersinia species.

This whitepaper provides an in-depth technical analysis of the structural biology, ecological roles, and self-validating analytical methodologies required to accurately quantify and characterize C5-HSL in complex biological matrices.

Structural Biology and Chemical Ecology

The LuxI/LuxR Mechanistic Circuitry

The biosynthesis of C5-HSL is catalyzed by LuxI-type synthases (e.g., AhyI in Aeromonas), which utilize S-adenosylmethionine (SAM) as the amino donor for the homoserine lactone ring, and pentanoyl-acyl carrier protein (ACP) as the acyl chain donor. Once synthesized, the relatively short, amphipathic C5-HSL molecule diffuses passively across the bacterial membrane into the extracellular milieu.

Upon reaching a critical threshold concentration, C5-HSL binds to cytoplasmic LuxR-type transcriptional regulators. As detailed in1[1], ligand binding induces a conformational change that stabilizes the LuxR receptor against proteolytic degradation, promotes homodimerization, and enables the complex to bind to specific "lux box" promoter sequences, thereby activating target gene expression.

Mechanistic pathway of C5-HSL synthesis, receptor binding, and target gene activation.

Environmental Stability and Lactonolysis

A critical, often overlooked aspect of AHL biology is their environmental stability. The homoserine lactone ring of C5-HSL is highly susceptible to lactonolysis —a pH- and temperature-dependent hydrolysis that opens the lactone ring, rendering the molecule biologically inactive. Research published in2[2] demonstrates that at alkaline pH or elevated temperatures (e.g., 37°C), C5-HSL degrades rapidly. For pathogens like Yersinia pseudotuberculosis, this thermodynamic instability acts as a sophisticated environmental sensor, ensuring that QS circuits are modulated appropriately when transitioning from environmental reservoirs to the mammalian host[2].

Ecological Roles and Bacterial Species

C5-HSL is not ubiquitous; its presence is a distinct chemotaxonomic marker for specific microbial communities. The table below summarizes the quantitative and phenotypic data associated with C5-HSL in key bacterial species.

Table 1: Physicochemical Properties and Species Distribution of C5-HSL

| Parameter / Species | Quantitative Data / Associated Phenotype | Reference |

| Chemical Formula | C9H15NO3 | [3] |

| Molecular Weight | 185.2 g/mol | [3] |

| LC-MS/MS Transitions | Precursor: m/z 186.1 [M+H]+ → Product: m/z 102.0 | [4],[5] |

| Lactonolysis Threshold | Rapid ring opening at pH > 6.8; Reactivation at pH < 3.0 | [2] |

| Aeromonas hydrophila | Co-produced with C4/C6-HSL; Drives biofilm and virulence | [5],[6] |

| Yersinia pseudotuberculosis | Co-produced with C6/C7-HSL; Temperature-dependent QS | [2] |

| Bradyrhizobium japonicum | Responds to C5-HSL (Cognate is IV-HSL); Symbiotic cross-talk | [4] |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the detection and quantification of C5-HSL must employ an orthogonal, self-validating approach. Relying solely on biological assays risks false positives from promiscuous receptors, while chemical analysis alone cannot confirm biological activity. The following dual-protocol system bridges this gap.

Protocol A: Chemical Quantification via LC-MS/MS

Causality Focus: Preventing lactonolysis during extraction is the most critical point of failure in AHL quantification.

-

Supernatant Harvesting & Acidification: Centrifuge the bacterial culture (e.g., Aeromonas spp.) at 10,000 × g for 10 minutes. Crucial Step: Immediately adjust the cell-free supernatant to pH < 3.0 using 1M HCl. Why? Acidification protonates the open-ring form of degraded AHLs, driving the thermodynamic equilibrium back toward the closed, active lactone ring, ensuring total C5-HSL is quantified[2].

-

Liquid-Liquid Extraction: Add an equal volume of dichloromethane (DCM) to the acidified supernatant. Shake vigorously for 1 minute. Why? DCM is highly effective at partitioning amphipathic, short-chain AHLs like C5-HSL from the aqueous phase.

-

Concentration: Collect the organic (lower) phase and evaporate to dryness under a gentle stream of nitrogen gas. Resuspend in HPLC-grade acetonitrile.

-

LC-MS/MS Analysis: Inject the sample into a triple quadrupole mass spectrometer. Monitor the specific multiple reaction monitoring (MRM) transition of m/z 186.1 → 102.0 . The m/z 102.0 product ion represents the cleaved homoserine lactone ring, providing definitive structural confirmation of C5-HSL[4][5].

Protocol B: Phenotypic Validation via Chromobacterium violaceum CV026 Biosensor

Causality Focus: Confirming that the chemically identified C5-HSL retains biological signaling capacity.

-

Biosensor Preparation: C. violaceum CV026 is a mini-Tn5 mutant that cannot synthesize its own AHLs but possesses a promiscuous CviR receptor linked to a violacein (purple pigment) production operon. It specifically detects short-chain AHLs (C4 to C8)[2].

-

Overlay Assay: Spot 10 µL of the concentrated DCM extract onto a Luria-Bertani (LB) agar plate. Overlay with a soft agar lawn seeded with exponential-phase CV026 cells.

-

Incubation & Validation: Incubate at 28°C for 24 hours. The appearance of a distinct purple halo around the spotting site confirms the presence of biologically active short-chain AHLs, validating the LC-MS/MS data.

Self-validating experimental workflow for the extraction and quantification of C5-HSL.

Therapeutic Implications: Quorum Quenching

Because C5-HSL regulates virulence rather than essential metabolic survival, targeting this pathway offers a powerful "anti-virulence" strategy that minimizes the evolutionary pressure for antimicrobial resistance.

Enzymatic degradation of C5-HSL, known as quorum quenching , is highly effective. AHL lactonases, such as AiiA from Bacillus thuringiensis, belong to the metallo-β-lactamase superfamily[7]. These dinuclear metalloproteins utilize zinc or cobalt ions in their active sites to hydrolyze the ester bond of the C5-HSL lactone ring[7]. By enzymatically degrading C5-HSL before it can bind to LuxR receptors, quorum quenching effectively silences the bacterial communication network, rendering pathogens like Aeromonas hydrophila avirulent and highly susceptible to host immune clearance.

References

- AdipoGen N-Pentanoyl-L-homoserine lactone (50 mg) | Fisher Scientific Fisher Scientific

- Specificity and complexity in bacterial quorum-sensing systems FEMS Microbiology Reviews | Oxford Academic

- Isovaleryl-homoserine lactone, an unusual branched-chain quorum-sensing signal from the soybean symbiont Bradyrhizobium japonicum PNAS

- N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Aeromonas veronii biovar sobria Strain 159: Identification of LuxRI Homologs Frontiers in Microbiology

- Mechanism of the Quorum-Quenching Lactonase (AiiA) from Bacillus thuringiensis. 2.

- N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa Infection and Immunity - ASM Journals

- Quorum Sensing and Spoilage Potential of Psychrotrophic Enterobacteriaceae Isolated

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. AdipoGen N-Pentanoyl-L-homoserine lactone (50 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. pnas.org [pnas.org]

- 5. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Aeromonas veronii biovar sobria Strain 159: Identification of LuxRI Homologs [frontiersin.org]

- 6. scienceopen.com [scienceopen.com]

- 7. pubs.acs.org [pubs.acs.org]

N-Pentanoyl-L-homoserine lactone PubChem CID 10442410 data

An In-depth Technical Guide to N-Pentanoyl-L-homoserine lactone (PubChem CID: 10442410)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pentanoyl-L-homoserine lactone, also known as C5-HSL, is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are fundamental to the process of quorum sensing (QS) in a wide variety of Gram-negative bacteria.[2][3] Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively alter gene expression.[4][5] This coordinated behavior allows bacteria to function like multicellular organisms, regulating processes critical to their survival and virulence, such as biofilm formation, toxin production, and motility.[1][2][4]

As the scientific community seeks alternatives to traditional antibiotics, disrupting bacterial communication through quorum sensing inhibition (QSI) has emerged as a promising anti-virulence strategy.[1] Understanding the specific roles and mechanisms of individual AHLs like C5-HSL is therefore paramount. This guide provides a comprehensive technical overview of N-Pentanoyl-L-homoserine lactone, from its fundamental physicochemical properties to detailed methodologies for its synthesis, detection, and application in research, offering a foundational resource for professionals in microbiology and drug development.

Physicochemical Properties and Identification

Accurate identification and handling of C5-HSL are critical for reproducible experimental outcomes. The molecule consists of a five-carbon acyl chain (pentanoyl group) attached via an amide linkage to an L-homoserine lactone ring.[6]

Table 1: Chemical Identifiers for N-Pentanoyl-L-homoserine lactone

| Identifier | Value | Source |

|---|---|---|

| PubChem CID | 10442410 | [6] |

| CAS Number | 148497-11-4 | [1] |

| Molecular Formula | C9H15NO3 | [6] |

| IUPAC Name | N-[(3S)-2-oxooxolan-3-yl]pentanamide | [6] |

| InChIKey | BFIMURGDHGARTN-ZETCQYMHSA-N | [6] |

| SMILES | CCCCC(=O)N[C@H]1CCOC1=O | [6] |

| Synonyms | C5-HSL, N-Valeryl-L-homoserine lactone | [1] |

Table 2: Physicochemical Data for N-Pentanoyl-L-homoserine lactone

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 185.22 g/mol | [6] |

| Monoisotopic Mass | 185.1052 Da | [7] |

| Appearance | White to off-white powder/solid | [1] |

| Purity | ≥97% (Commercially available) | [1] |

| XLogP3 | 1.0 | [7] |

Solubility and Stability

Proper handling and storage are essential to maintain the integrity of C5-HSL.

-

Solubility: The compound is readily soluble in dimethyl sulfoxide (DMSO) and chloroform.[1]

-

Solvent Warning: The use of protic solvents such as ethanol or methanol is not recommended . These solvents can act as nucleophiles and promote the opening of the lactone ring, rendering the molecule biologically inactive.[1][8] The stability of the lactone ring is pH-dependent and susceptible to hydrolysis under basic conditions.[9]

-

Storage: For long-term use, C5-HSL should be stored at -20°C, protected from light and moisture. Under these conditions, it is stable for at least two years.[1] For short-term storage, +4°C is acceptable.[1]

Biological Role in Quorum Sensing

AHLs are the signaling molecules in one of the most well-characterized QS systems, the LuxI/LuxR circuit, first discovered in Vibrio fischeri.[9][10] This system is a cornerstone of intercellular communication in numerous Gram-negative bacteria, including significant human pathogens like Pseudomonas aeruginosa.[4][5][11]

The Canonical LuxI/LuxR Quorum Sensing Circuit

The functionality of the LuxI/LuxR system relies on a positive feedback loop driven by population density.

-

Synthesis: A LuxI-type synthase protein produces a specific AHL molecule, such as C5-HSL, at a basal level within the bacterial cell.[4]

-

Diffusion and Accumulation: As small, lipophilic molecules, AHLs can freely diffuse across the bacterial cell membrane into the extracellular environment. As the bacterial population grows, the extracellular concentration of the AHL increases.[3]

-

Receptor Binding: Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate cytoplasmic receptor, a LuxR-type transcriptional regulator.[9]

-

Activation and Gene Expression: This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[3] This complex then acts as a transcriptional activator, upregulating the expression of QS-controlled genes, which often includes the gene for the LuxI synthase itself, thus creating a powerful auto-induction loop.[3]

Caption: The canonical LuxI/LuxR quorum sensing circuit.

N-Pentanoyl-L-homoserine lactone in Context

The specificity of the LuxR-AHL interaction is largely dictated by the length and modifications of the N-acyl side chain.[12] While organisms like P. aeruginosa are best known for producing N-butanoyl-L-homoserine lactone (C4-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the bacterial world produces a vast diversity of AHLs.[5][11] C5-HSL acts as a signaling molecule in this broader context. Its structural similarity to other short-chain AHLs makes it a valuable tool for probing the specificity of LuxR-type receptors. Structure-activity relationship (SAR) studies on related molecules show that even minor changes to the acyl tail can dramatically alter the ligand's function from a potent agonist to an antagonist, highlighting the sensitivity of these systems.[4][9]

Methodologies for Research and Development

Working with C5-HSL requires robust protocols for its synthesis and analysis. The following sections provide field-proven methodologies grounded in published literature.

Chemical Synthesis

The most common and efficient method for synthesizing C5-HSL and other AHLs is through the amide coupling of the corresponding carboxylic acid with L-homoserine lactone.[13][14] This is typically achieved using a carbodiimide coupling agent.

Caption: General workflow for the synthesis of C5-HSL.

Experimental Protocol: Synthesis of N-Pentanoyl-L-homoserine lactone

Causality: This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to activate the carboxyl group of pentanoic acid, making it susceptible to nucleophilic attack by the amine group of L-homoserine lactone. A base is required to deprotonate the amine of the L-homoserine lactone hydrobromide salt and to neutralize the HCl generated.

-

Preparation: To a stirred suspension of L-homoserine lactone hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM), add a base such as triethylamine (2.2 eq) or 4-dimethylaminopyridine (DMAP) at 0°C.[14][15] Allow the mixture to stir until a clear solution is obtained.

-

Addition of Acid: Add pentanoic acid (1.1 eq) to the reaction mixture.

-

Coupling Reaction: Add EDC (1.2 eq) dropwise to the solution.[14] Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Work-up: Wash the reaction mixture sequentially with a 5% HCl aqueous solution, a saturated sodium bicarbonate solution, and brine.[14]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure (in vacuo).[14]

-

Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a solvent system such as dichloromethane/ethyl acetate or dichloromethane/methanol to yield the pure C5-HSL as a white solid.[14]

-

Validation: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][13]

Detection and Quantification

Detecting AHLs, which are often present at nanomolar concentrations in biological samples, requires highly sensitive and specific analytical techniques.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is the definitive method for AHL identification and quantification due to its exceptional sensitivity and structural elucidation capabilities.[10][16][17] A key diagnostic feature of AHLs is a characteristic product ion at m/z 102, corresponding to the protonated homoserine lactone ring, which is used in precursor ion or neutral loss scanning experiments.[16]

Table 3: Predicted Mass-to-Charge Ratios (m/z) for C5-HSL Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 186.11248 |

| [M+Na]⁺ | 208.09442 |

| [M+K]⁺ | 224.06836 |

| [M+NH₄]⁺ | 203.13902 |

| [M-H]⁻ | 184.09792 |

Data sourced from PubChemLite.[7]

Experimental Protocol: LC-MS/MS Analysis of C5-HSL from Bacterial Supernatants

Causality: This protocol first isolates the relatively nonpolar AHLs from the aqueous culture medium using liquid-liquid extraction with an organic solvent. Acidification of the medium protonates any hydrolyzed AHLs, improving their extraction efficiency. The subsequent LC-MS/MS analysis provides both retention time and mass fragmentation data for unambiguous identification.

-

Sample Collection: Grow the bacterial strain of interest in appropriate liquid media. Centrifuge the culture to pellet the cells and collect the supernatant. Filter the supernatant through a 0.22 µm filter to remove any remaining cells.[16]

-

Extraction: Acidify the cell-free supernatant to a pH of ~3 with formic or acetic acid. Extract the supernatant three times with equal volumes of acidified ethyl acetate (containing 0.1-0.5% formic or acetic acid).[10][16]

-

Drying and Reconstitution: Combine the organic extracts and dry the solvent under a stream of nitrogen gas or using a rotary evaporator.[16] Reconstitute the dried residue in a small, precise volume (e.g., 250 µL) of 20-50% acetonitrile for LC-MS/MS analysis.[10][18]

-

LC Separation: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 mm × 150 mm).[18] Perform separation using a binary solvent gradient:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

Run a linear gradient from ~20% B to 100% B over approximately 30 minutes.[18]

-

-

MS/MS Detection: Analyze the eluent using a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with a positive-ion electrospray ionization (ESI) source.[10][16]

-

Screening: Perform a precursor ion scan monitoring for the characteristic fragment at m/z 102.

-

Quantification: Use Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the parent ion [M+H]⁺ (m/z 186.1) to the product ion (m/z 102).

-

Biological Assays (TLC-Overlay)

Bioassays using reporter strains are a powerful, cost-effective method for screening bacterial extracts for AHL activity.[19] These strains typically contain a LuxR homolog and a reporter gene (e.g., lacZ or gfp) fused to a LuxR-dependent promoter.[18][19]

Caption: Workflow for detecting AHLs using a TLC-overlay bioassay.

Experimental Protocol: TLC-Overlay Bioassay for C5-HSL Detection

Causality: This method first separates compounds in a bacterial extract based on their polarity using TLC. The reporter strain, suspended in a soft agar matrix containing a chromogenic substrate (X-Gal), is then overlaid. AHLs diffuse from the TLC plate into the agar, activate the reporter cells, and induce the expression of β-galactosidase, which cleaves X-Gal to produce a visible blue spot.[19]

-

Sample Preparation: Prepare a bacterial extract as described in the LC-MS/MS protocol (Steps 1-3), reconstituting the final residue in a small volume of ethyl acetate.

-

TLC Separation: Spot a small volume (5-10 µL) of the extract and a C5-HSL standard onto a C18 reverse-phase TLC plate.[16]

-

Development: Develop the plate in a chromatography tank using an appropriate mobile phase, typically a methanol/water mixture (e.g., 60:40 v/v).[19]

-

Overlay Preparation: Grow a culture of a suitable reporter strain (e.g., Agrobacterium tumefaciens NTL4) to the late exponential phase. Mix the bacterial culture with molten, cooled (to ~45°C) soft agar containing the chromogenic substrate X-Gal.[19]

-

Detection: After the developed TLC plate is completely dry, carefully pour the reporter-agar mixture over the plate to create a thin, even layer.

-

Incubation: Incubate the plate overnight at the optimal growth temperature for the reporter strain (e.g., 28-30°C).

-

Analysis: The presence of C5-HSL (or other active AHLs) will be indicated by the appearance of colored spots (blue for lacZ/X-Gal systems) at positions corresponding to their migration on the TLC plate. The position can be compared to the standard to tentatively identify the molecule.[19]

Applications in Drug Development

The central role of QS in controlling bacterial virulence and biofilm formation makes it an attractive target for novel antimicrobial therapies.[1][5] Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for resistance, anti-virulence agents that disrupt QS simply disarm the pathogens, making them more susceptible to host immune clearance.

N-Pentanoyl-L-homoserine lactone and its synthetic analogs are invaluable chemical probes for:

-

Target Validation: Studying the binding of C5-HSL to its cognate LuxR receptors helps to elucidate the molecular mechanisms of QS activation.

-

Inhibitor Screening: C5-HSL can be used in competitive binding assays to screen for antagonists (QSIs) that block the LuxR receptor, thereby preventing the activation of virulence genes.[5]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of C5-HSL with modified acyl chains or lactone rings provides critical data for the rational design of more potent and specific QS modulators.[4][13]

Conclusion

N-Pentanoyl-L-homoserine lactone is more than just one of many signaling molecules; it is a key research tool for dissecting the complex language of bacteria. Its well-defined structure and central role in the canonical AHL quorum sensing circuit make it an ideal model compound for study. A thorough understanding of its physicochemical properties, biological function, and the analytical methodologies used to study it is essential for any researcher or drug development professional aiming to explore the frontier of bacterial communication. The protocols and data presented in this guide offer a robust framework for investigating C5-HSL and leveraging this knowledge to develop next-generation strategies for combating bacterial infections.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10442410, N-Pentanoyl-L-homoserine lactone. Retrieved from [Link].

-

Gantner, S. E., et al. (2019). Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. Journal of Biological Chemistry. Available at: [Link].

-

PubChemLite (n.d.). N-pentanoyl-l-homoserine lactone (C9H15NO3). Retrieved from [Link].

-

Husain, F. M., et al. (2022). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Available at: [Link].

-

Duan, K., et al. (2003). N-butanoyl-L-homoserine lactone (BHL) deficient Pseudomonas aeruginosa isolates from an intensive care unit. Chinese Medical Journal. Available at: [Link].

-

Geske, G. D., et al. (2007). N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri. ACS Chemical Biology. Available at: [Link].

-

Rampioni, G., et al. (2007). Characterization of N-butanoyl-L-homoserine lactone (C4-HSL) deficient clinical isolates of Pseudomonas aeruginosa. Journal of Bacteriology. Available at: [Link].

-

Pearson, J. P., et al. (1995). Multiple N-Acyl-l-Homoserine Lactone Signal Molecules Regulate Production of Virulence Determinants and Secondary Metabolites in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences. Available at: [Link].

-

Tan, et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology. Available at: [Link].

-

Patel, N. M., et al. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLoS ONE. Available at: [Link].

-

Pearson, J. P., et al. (1995). Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa. PNAS. Available at: [Link].

-

Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PNAS. Available at: [Link].

-

Zhu, J., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology. Available at: [Link].

-

Charan, H., et al. (2013). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology. Available at: [Link].

-

D’Angelo, M., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules. Available at: [Link].

-

Ravichandran, A., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences. Available at: [Link].

-

Fekete, A., et al. (2014). Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS). Springer Nature Experiments. Available at: [Link].

-

Ameloot, P., et al. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry. Available at: [Link].

-

Liu, M., et al. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. Molecules. Available at: [Link].

-

Ortiz-Nava, C., et al. (2024). Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. ACS Omega. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10058590, N-Hexanoyl-L-Homoserine lactone. Retrieved from [Link].

-

Telford, G., et al. (1998). The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone has immunomodulatory activity. Infection and Immunity. Available at: [Link].

-

Schenk, S. T., et al. (2018). Synthetic route to obtain N-hexanoyl-L-homoserine lactone. ResearchGate. Available at: [Link].

-

Aron, A. T., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of the American Society for Mass Spectrometry. Available at: [Link].

-

Zitzer, M., et al. (2021). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Polymers. Available at: [Link].

Sources

- 1. adipogen.com [adipogen.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 6. N-Pentanoyl-L-homoserine lactone | C9H15NO3 | CID 10442410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - N-pentanoyl-l-homoserine lactone (C9H15NO3) [pubchemlite.lcsb.uni.lu]

- 8. adipogen.com [adipogen.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 17. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. pnas.org [pnas.org]

Technical Guide: Comparative Analysis of C5-HSL and N-Butanoyl-L-homoserine lactone (C4-HSL)

Executive Summary

In the field of Quorum Sensing (QS) modulation and anti-virulence drug discovery, the distinction between N-Butanoyl-L-homoserine lactone (C4-HSL) and N-Pentanoyl-L-homoserine lactone (C5-HSL) represents a critical boundary between "native signaling" and "structural interference."

While C4-HSL is the canonical autoinducer for the Pseudomonas aeruginosa RhlR system, C5-HSL is an odd-chain analog that is biologically rarer but mechanistically significant. It often serves as a metabolic marker for propionyl-CoA availability or as a competitive probe for receptor plasticity. This guide provides a rigorous technical comparison, detailing the physicochemical divergences, receptor kinetics, and the precise LC-MS/MS protocols required to resolve these molecules in complex biological matrices.

Part 1: Chemical & Physicochemical Distinctions

The fundamental difference lies in the acyl chain length—specifically, the transition from an even-chain (butyryl) to an odd-chain (pentanoyl) fatty acid tail. This seemingly minor addition of a methylene group (-CH₂-) alters hydrophobicity and metabolic origin.

Structural and Property Comparison[1]

| Feature | N-Butanoyl-L-homoserine lactone (C4-HSL) | N-Pentanoyl-L-homoserine lactone (C5-HSL) |

| CAS Number | 67605-85-0 | 148497-11-4 |

| Formula | C₈H₁₃NO₃ | C₉H₁₅NO₃ |

| Molecular Weight | 171.19 g/mol | 185.22 g/mol |

| LogP (Hydrophobicity) | ~ -0.3 (More water soluble) | ~ 0.2 (Slightly more lipophilic) |

| Metabolic Precursor | Acetyl-CoA + Acyl-ACP | Propionyl-CoA + Acyl-ACP |

| Lactonolysis Rate | Fast (pH > 7.0) | Moderate (Slightly more stable due to steric shielding) |

| Primary Biological Role | Cognate ligand for RhlR (P. aeruginosa) | Minor congener / Receptor probe / Erwinia CarR ligand |

The "Odd-Chain" Metabolic Anomaly

Expert Insight: The presence of C5-HSL in a bacterial supernatant often indicates a shift in the intracellular pool of Acyl-ACP precursors.

-

C4-HSL Synthesis: Relies on the standard fatty acid synthesis (FAS II) cycle elongating Acetyl-CoA.

-

C5-HSL Synthesis: Requires Propionyl-CoA as the primer unit.[1] High levels of C5-HSL can suggest the bacterium is metabolizing odd-chain fatty acids or amino acids (valine/isoleucine) that degrade into propionyl-CoA.

Part 2: Biological Specificity & Signaling Pathways

In drug development, distinguishing these two is vital because C5-HSL often acts as a partial agonist or antagonist to C4-HSL receptors, potentially confounding potency assays.

Receptor Interaction: The RhlR System

In Pseudomonas aeruginosa, the RhlR receptor is stringent for C4-HSL.[2]

-

C4-HSL (Cognate): Forms a stable hydrogen-bond network within the ligand-binding domain (LBD), inducing protein folding and dimerization. This complex binds DNA to activate virulence factors (rhamnolipids, pyocyanin).

-

C5-HSL (Non-Cognate): The extra carbon creates steric clashes within the hydrophobic pocket of RhlR. While it can bind, it often fails to induce the correct conformational change required for maximal transcriptional activation, effectively acting as a weak agonist or competitive antagonist depending on concentration.

Visualization: Signaling Specificity

The following diagram illustrates the divergent signaling outcomes between the native C4 ligand and the C5 analog.

Caption: Comparative activation pathway of RhlR by C4-HSL vs. C5-HSL. Note the attenuated output for C5 due to steric hindrance.

Part 3: Analytical Challenges & Protocols (LC-MS/MS)

Distinguishing C4 and C5 is analytically challenging because they differ by only 14 Da (one CH₂ group). In low-resolution MS, isotopic envelopes can overlap, and in HPLC, their retention times are close.

The "Self-Validating" Extraction Protocol

Trustworthiness: This protocol uses an internal standard to correct for the rapid lactonolysis (ring opening) that occurs during processing.

Reagents:

-

Internal Standard (IS): d9-C4-HSL (Deuterated) or N-Heptanoyl-HSL (C7-HSL) if deuterated is unavailable.

-

Solvent: Acidified Ethyl Acetate (0.1% Acetic Acid). Acidification is non-negotiable to prevent lactone ring hydrolysis.

Step-by-Step Methodology:

-

Sample Prep: Take 500 µL of bacterial supernatant. Add 10 µL of IS (10 µM).

-

Extraction: Add 500 µL Acidified Ethyl Acetate . Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 12,000 x g for 5 minutes.

-

Collection: Transfer the top organic layer to a clean glass vial. Avoid plasticware if possible, as AHLs can stick to polypropylene.

-

Drying: Evaporate to dryness under nitrogen stream.

-

Reconstitution: Dissolve in 100 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

LC-MS/MS Parameters (MRM Mode)

This method assumes a Triple Quadrupole (QqQ) system.

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Essential for separating hydrophobic acyl chains. |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source for [M+H]+. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |

| Gradient | 10% B to 90% B over 10 mins | Slow gradient required to separate C4 (early) from C5. |

| C4-HSL Transition | 172.1 → 102.0 (Collision Energy: ~20 eV) | Parent ion to Lactone ring fragment. |

| C5-HSL Transition | 186.1 → 102.0 (Collision Energy: ~22 eV) | Parent ion to Lactone ring fragment. |

Critical QC Check: C5-HSL must elute after C4-HSL. If they co-elute, your gradient is too steep.

Part 4: Synthetic Biology & Drug Development Workflow

For researchers developing Quorum Sensing Inhibitors (QSIs), C5-HSL is a valuable tool for testing orthogonality . If you are engineering a biosensor that must only respond to C4-HSL, you must challenge it with C5-HSL to prove specificity.

Experimental Workflow: Specificity Screening

The following workflow describes how to validate a new QSI or Biosensor against these two molecules.

Caption: Workflow for validating receptor specificity against C4 and C5 ligands.

References

-

Pearson, J. P., et al. (1995).[2][3] A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa.[4] Proceedings of the National Academy of Sciences, 92(5), 1490–1494.

-

Welsh, M. A., & Blackwell, H. E. (2016). Structure-Activity Relationships of N-Acyl-L-homoserine Lactones Reveals New Insights into the Ligand Specificity of the Pseudomonas aeruginosa LasR and RhlR Receptors. Biochemistry, 55(18), 2579–2590.

-

Ortori, C. A., et al. (2011). Liquid chromatography-mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines.[5] Methods in Molecular Biology, 692, 253-264.

-

PubChem. (2023). N-Pentanoyl-L-homoserine lactone (Compound Summary). National Library of Medicine.

-

Chhabra, S. R., et al. (2005). Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators. Journal of Medicinal Chemistry, 48(12), 4150-4160.

Sources

- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

Unlocking the Quorum: Natural Bacterial Producers of N-Pentanoyl-L-homoserine lactone (C5-HSL) and Analytical Workflows

Executive Summary

N-acyl-L-homoserine lactones (AHLs) are the primary signaling molecules mediating quorum sensing (QS) in Gram-negative bacteria. While molecules like C4-HSL and C12-HSL dominate literature due to their roles in Pseudomonas aeruginosa virulence, N-Pentanoyl-L-homoserine lactone (C5-HSL) has emerged as a critical, albeit less ubiquitous, regulatory molecule. This technical guide explores the natural bacterial producers of C5-HSL, the mechanistic architecture of its signaling pathways, and the validated analytical workflows required for its extraction and quantification.

Section 1: The Mechanistic Architecture of C5-HSL Signaling

C5-HSL operates via the canonical LuxI/LuxR-type quorum sensing system. The synthesis of C5-HSL is catalyzed by a LuxI-type synthase, which utilizes S-adenosylmethionine (SAM) and an acyl-carrier protein (ACP) loaded with a pentanoyl (C5) chain as substrates.

Because of its relatively short acyl chain, C5-HSL is highly diffusible. It passively crosses the bacterial cell membrane, accumulating in the extracellular environment as the population density increases. Once a critical threshold concentration is reached, C5-HSL binds to its cognate LuxR-type cytoplasmic receptor. This binding induces a conformational change that stabilizes the receptor, allowing it to dimerize and bind to specific promoter regions (lux boxes), thereby orchestrating the transcription of target genes involved in biofilm formation, motility, and secondary metabolite production.

Fig 1: Mechanistic pathway of C5-HSL synthesis, diffusion, and LuxR-mediated gene activation.

Section 2: Natural Bacterial Producers of C5-HSL

While many bacteria produce a heterogeneous profile of AHLs, specific strains possess synthases with a high affinity for C5-ACP, leading to the natural accumulation of C5-HSL.

Serratia plymuthica Strain G3

Serratia plymuthica G3 is an endophytic bacterium isolated from wheat stems, known for its potent biocontrol properties. Genomic characterization reveals two distinct QS systems: SplIR and SpsIR. While SplI produces longer-chain AHLs, the SpsI synthase is primarily responsible for the synthesis of short-chain AHLs, specifically C4-HSL and C5-HSL[1]. In this strain, C5-HSL signaling positively regulates antifungal exoenzyme production while negatively regulating indole-3-acetic acid (IAA) synthesis[1].

Pseudomonas chlororaphis subsp. aurantiaca PB-St2

This shoot-endophytic biocontrol strain produces a wide array of exoproducts tightly regulated by QS. Systematic LC-MS/MS profiling of PB-St2 revealed the production of eight distinct AHLs, including C5-HSL[2]. The genome of PB-St2 contains multiple AHL synthases (PhzI, CsaI, AurI), which collectively contribute to the highly specific temporal production of C5-HSL during its 42-hour growth cycle[2].

Aeromonas Species

Clinical and environmental isolates of Aeromonas hydrophila and Aeromonas sobria are prolific producers of short-chain AHLs. Mass spectrometry profiling has confirmed that alongside C4-HSL and C6-HSL, many of these strains produce C5-HSL to regulate virulence factors and biofilm maturation.

Table 1: Key Natural Producers of C5-HSL and Associated Phenotypes

| Bacterial Species | Strain | Implicated Synthase | Co-produced AHLs | Regulated Phenotypes |

| Serratia plymuthica | G3 | SpsI | C4-HSL | Antifungal activity, biofilm formation, exoenzymes |

| Pseudomonas chlororaphis | PB-St2 | PhzI / CsaI | C4, C6, C8-HSL | Antibiotic production, biocontrol efficacy |

| Aeromonas hydrophila | Clinical Isolates | AhyI (Homologs) | C4, C6-HSL | Virulence factor secretion, biofilm maturation |

Section 3: Experimental Methodologies for C5-HSL Extraction and Detection

To accurately profile C5-HSL, researchers must prevent the spontaneous alkaline hydrolysis of the homoserine lactone ring. The following self-validating protocol ensures structural integrity during extraction and provides high-specificity detection.

Protocol 1: Liquid-Liquid Extraction of C5-HSL

Causality Note: AHLs are susceptible to ring-opening at pH > 7. Acidifying the extraction solvent ensures the lactone ring remains closed and lipophilic, maximizing recovery yields.

-

Cultivation: Grow the bacterial strain (e.g., S. plymuthica G3) in Luria-Bertani (LB) broth at 28°C to late exponential phase (OD600 ~ 1.5).

-

Separation: Centrifuge the culture at 8,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 μm PTFE syringe filter to remove residual cells.

-

Acidified Extraction: Transfer 10 mL of the cell-free supernatant to a separatory funnel. Add 10 mL of ethyl acetate acidified with 0.1% (v/v) glacial acetic acid.

-

Partitioning: Vigorously shake for 1 minute, venting frequently. Allow phases to separate for 5 minutes. Collect the upper organic layer. Repeat this extraction twice more.

-

Concentration: Pool the organic fractions and evaporate to dryness under a gentle stream of ultra-pure nitrogen gas at room temperature.

-

Reconstitution: Resuspend the dried extract in 200 μL of HPLC-grade methanol or acetonitrile for downstream analysis.

Protocol 2: LC-MS/MS Profiling and Quantification

Causality Note: The lactone moiety of all AHLs fragments uniformly in a collision cell to yield a characteristic product ion at m/z 102. Utilizing a precursor ion scan for m/z 102 allows for the selective identification of C5-HSL (m/z 186 → 102) against a complex biological matrix[2].

-

Chromatography: Inject 10 μL of the reconstituted extract onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 μm particle size).

-

Mobile Phase: Use a gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) at a flow rate of 0.3 mL/min.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Transitions: Set Multiple Reaction Monitoring (MRM) transitions for C5-HSL at m/z 186.1 → 102.1.

-

Validation: Spike samples with deuterated internal standards (e.g., d3-C5-HSL) to account for matrix effects and extraction losses.

Fig 2: Step-by-step analytical workflow for the extraction and LC-MS/MS detection of C5-HSL.

Section 4: Implications for Drug Development (Quorum Quenching)

Because C5-HSL regulates virulence without directly affecting bacterial growth, it is a prime target for "quorum quenching" (QQ) therapeutics—an approach that minimizes the evolutionary pressure for antibiotic resistance.

Enzymatic Degradation: The metallo-β-lactamase superfamily includes AHL lactonases, such as AiiA from Bacillus thuringiensis, which effectively hydrolyze the ester bond of the homoserine lactone ring[3]. Structural studies of AiiA bound to ring-opened products of short-chain AHLs demonstrate that the enzyme utilizes a dinuclear zinc active site to irreversibly inactivate the signaling molecule, thereby silencing the QS cascade[3].

Cross-Kingdom Inhibition: Interestingly, bacterial QSMs like C5-HSL and related analogs exhibit cross-kingdom efficacy. Recent in silico and in vitro studies have demonstrated that bacterial quorum-sensing molecules can act as natural inhibitors of the pathogenic fungus Candida albicans[4]. By interfering with seminal drug targets like CYCc and RAS1, these molecules inhibit the yeast-to-hyphal virulence dimorphism, mimicking the action of C. albicans' own autoregulatory molecule, farnesol[4]. This positions C5-HSL derivatives as highly promising scaffolds for novel antifungal drug development.

References

-

[1] Characterisation of two quorum sensing systems in the endophytic Serratia plymuthica strain G3: differential control of motility and biofilm formation according to life-style. Source: BMC Microbiology / NIH PMC. URL:[Link]

-

[2] The Systematic Investigation of the Quorum Sensing System of the Biocontrol Strain Pseudomonas chlororaphis subsp. aurantiaca PB-St2 Unveils aurI to Be a Biosynthetic Origin for 3-Oxo-Homoserine Lactones. Source: PLOS ONE. URL:[Link]

-

[3] Mechanism of the Quorum-Quenching Lactonase (AiiA) from Bacillus thuringiensis. 1. Product-Bound Structures. Source: Biochemistry (ACS Publications). URL:[Link]

-

[4] Bacterial Quorum-Sensing Molecules as Promising Natural Inhibitors of Candida albicans Virulence Dimorphism: An In Silico and In Vitro Study. Source: Frontiers in Cellular and Infection Microbiology. URL:[Link]

Sources

- 1. Characterisation of two quorum sensing systems in the endophytic Serratia plymuthica strain G3: differential control of motility and biofilm formation according to life-style - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Systematic Investigation of the Quorum Sensing System of the Biocontrol Strain Pseudomonas chlororaphis subsp. aurantiaca PB-St2 Unveils aurI to Be a Biosynthetic Origin for 3-Oxo-Homoserine Lactones | PLOS One [journals.plos.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Bacterial Quorum-Sensing Molecules as Promising Natural Inhibitors of Candida albicans Virulence Dimorphism: An In Silico and In Vitro Study [frontiersin.org]

N-Pentanoyl-L-homoserine lactone (CAS 148497-11-4): A Technical Guide to Its Role and Application in Quorum Sensing Workflows

Executive Summary

In the study of bacterial pathogenesis and microbial ecology, N-acyl-homoserine lactones (AHLs) serve as the primary autoinducers for Gram-negative quorum sensing (QS) networks[1]. Among these, N-Pentanoyl-L-homoserine lactone (C5-HSL) occupies a highly specialized niche. Because bacteria predominantly synthesize even-chain fatty acids, odd-chain AHLs like C5-HSL are biologically rare. This unique characteristic makes C5-HSL an invaluable tool for researchers—both as a structural probe to interrogate the promiscuity of LuxR-type receptors[2], and as the gold-standard internal standard for the absolute quantification of endogenous AHLs via LC-MS/MS[3].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical QS mechanics and the rigorous, self-validating benchtop protocols required for modern drug development and microbiological analysis.

Physicochemical Profiling & Structural Dynamics

C5-HSL (CAS 148497-11-4) consists of a conserved homoserine lactone ring N-acylated with a five-carbon pentanoyl side chain[4]. The integrity of the lactone ring is highly dependent on environmental pH, a critical factor that dictates both its biological activity and its analytical recovery.

Table 1: Physicochemical and Structural Properties of C5-HSL

| Property | Value | Analytical Implication |

| IUPAC Name | N-[(3S)-2-oxooxolan-3-yl]pentanamide | Defines the biologically active (S)-enantiomer. |

| CAS Number | 148497-11-4 | Standard identifier for reagent sourcing[4]. |

| Molecular Formula | C9H15NO3 | Determines isotopic distribution in MS. |

| Monoisotopic Mass | 185.105 Da | Exact mass target for high-resolution MS[4]. |

| Topological Polar Surface Area | 55.4 Ų | Dictates membrane permeability and extraction efficiency. |

| Solubility | Methanol, DMSO, Ethyl Acetate | Requires organic solvents for stable stock solutions. |

Mechanistic Dynamics in Quorum Sensing

Gram-negative bacteria utilize LuxI-type synthases to produce AHLs, which subsequently bind to cytoplasmic LuxR-type transcriptional regulators to coordinate virulence, biofilm formation, and bioluminescence[1].

C5-HSL is frequently utilized in in vitro assays to map the ligand-binding pocket of these receptors. For instance, in Erwinia carotovora, the CarR receptor (which natively binds 3-oxo-C6-HSL) exhibits measurable cross-talk and binding affinity when exposed to C5-HSL, allowing researchers to define the steric limitations of the receptor's hydrophobic pocket[5]. Similarly, C5-HSL analogs have been used to probe the activation thresholds of the Vibrio fischeri LuxR system[2].

Fig 1: LuxI/LuxR quorum sensing pathway illustrating C5-HSL integration and gene activation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed with built-in causality and validation checks. Below are two field-proven methodologies utilizing C5-HSL.

Protocol A: LC-MS/MS Quantification of Endogenous AHLs

The Causality of the Method: Why use C5-HSL as an internal standard? Because endogenous bacterial pathways synthesize even-chain AHLs (C4, C6, C8, C12). Spiking samples with the odd-chain C5-HSL (or its deuterated form, d9-C5-HSL) provides a zero-background baseline that corrects for matrix effects and extraction losses without interfering with natural analyte signals[3].

Step-by-Step Workflow:

-

Sample Collection & Spiking: Harvest 5 mL of bacterial culture. Centrifuge at 10,000 × g for 10 minutes at 4°C to collect the cell-free supernatant. Immediately spike the supernatant with 10 µL of a 10 µM C5-HSL internal standard solution.

-

Acidification (Critical Step): Add 0.1% Formic Acid to drop the pH below 6.0. Causality: The homoserine lactone ring is highly susceptible to alkaline hydrolysis (lactonolysis). Acidification locks the ring in its closed, detectable state.

-

Liquid-Liquid Extraction (LLE): Add an equal volume (5 mL) of acidified ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge to separate the phases.

-

Concentration: Transfer the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature to prevent thermal degradation.

-

Reconstitution & LC-MS/MS: Reconstitute in 100 µL of Methanol:Water (50:50, v/v). Inject 5 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

-

Self-Validation: Verify the standard curve linearity (R² > 0.99) and ensure the recovery of the C5-HSL internal standard remains consistent (±15%) across all biological replicates.

Table 2: LC-MS/MS MRM Transitions for AHL Quantification

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| C4-HSL | 172.1 | 102.1 | 15 | Endogenous Target |

| C5-HSL | 186.1 | 102.1 | 15 | Internal Standard |

| C6-HSL | 200.1 | 102.1 | 15 | Endogenous Target |

| 3-oxo-C12-HSL | 298.2 | 102.1 | 20 | Endogenous Target |

(Note: The m/z 102.1 product ion is the universal signature of the cleaved homoserine lactone ring).

Fig 2: Self-validating LC-MS/MS extraction workflow utilizing C5-HSL as an internal standard.

Protocol B: Quorum Quenching Lactonase Assay (AiiA)

The Causality of the Method:

To develop anti-virulence drugs, researchers utilize quorum-quenching enzymes like the AiiA lactonase from Bacillus thuringiensis, which hydrolyzes the AHL ester bond[6]. By testing synthetic C5-HSL alongside C4 and C6 variants, researchers can map the steric constraints and catalytic efficiency (

Step-by-Step Workflow:

-

Enzyme Preparation: Express and purify wild-type AiiA lactonase in E. coli using a zinc-supplemented M9 minimal medium to ensure proper metalloenzyme folding[6].

-

Substrate Preparation: Prepare a 2 mM stock of C5-HSL in analytical-grade DMSO.

-

Reaction Initiation: In a 96-well microtiter plate, combine 100 µL of reaction buffer (50 mM HEPES, pH 7.5), 10 µL of purified AiiA enzyme (1 µg/mL final), and 10 µL of the C5-HSL substrate.

-

Continuous Monitoring: Utilize a continuous spectrophotometric phenol red-based assay. As the lactonase cleaves C5-HSL into N-pentanoyl-L-homoserine, the release of a proton drops the local pH. Monitor the absorbance shift of phenol red at 558 nm over 10 minutes[6].

-

Self-Validation: Run a parallel negative control lacking the AiiA enzyme to account for any spontaneous, non-enzymatic alkaline hydrolysis of the C5-HSL ring.

References

1.[4]4 2.[3]3 3.[2]2 4.[6]6 5.[5]5 6.[1]1

Sources

- 1. pjoes.com [pjoes.com]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. N-Pentanoyl-L-homoserine lactone | C9H15NO3 | CID 10442410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of the Quorum-Quenching Lactonase (AiiA) from Bacillus thuringiensis. 2. Substrate Modeling and Active Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Pivot Point: C5-HSL as a Deterministic Probe in LuxR-Type Receptor Activation

Topic: Role of C5-HSL in LuxR-type receptor activation studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Odd" Chain Paradigm

In the study of Quorum Sensing (QS), N-acyl homoserine lactones (AHLs) with even-numbered acyl chains (C4, C6, C12) dominate the literature due to their prevalence as native autoinducers in Pseudomonas, Vibrio, and Chromobacterium. However, N-pentanoyl-L-homoserine lactone (C5-HSL) occupies a critical "blind spot" in receptor specificity.

C5-HSL is rarely a native ligand but serves as a high-value mechanistic probe .[1] It sits at the steric threshold between the compact binding pocket of RhlR (C4-specific) and the more expansive pockets of LuxR and CviR (C6-specific). By utilizing C5-HSL, researchers can map the plasticity of the Ligand-Binding Domain (LBD), drive directed evolution of receptors, and identify the precise "tipping point" between agonism and antagonism.

Mechanistic Role of C5-HSL in Receptor Activation

The Steric Threshold Hypothesis

LuxR-type receptors rely on a hydrophobic pocket to accommodate the acyl chain of the AHL. The stability of the protein-ligand complex dictates whether the receptor folds into its active dimer form or undergoes proteolytic degradation.

-

RhlR (P. aeruginosa): Optimized for C4-HSL. The C5 chain introduces a steric clash at the distal end of the pocket, often reducing affinity or preventing the conformational shift required for DNA binding.

-

LuxR (V. fischeri): Optimized for 3-oxo-C6-HSL.[1][2][3][4][5] Wild-type LuxR is largely unresponsive to C5-HSL.[1][3] However, C5-HSL acts as an "evolutionary bridge." Mutants like LuxR-G2E (T33A, S116A, M135I) gain sensitivity to C5-HSL before they can evolve to sense C4-HSL, proving C5's role in tracing evolutionary trajectories.

-

CviR (C. violaceum): Optimized for C6-HSL.[1] CviR displays a "toggle" mechanism.[1] Short chains (C4-C8) generally act as agonists, while long chains (C10+) act as antagonists by preventing the closure of the LBD over the ligand. C5-HSL functions as a suboptimal agonist , capable of folding the protein but inducing a less stable active complex than C6-HSL.

Agonist vs. Antagonist Toggle

In structure-activity relationship (SAR) studies, C5-HSL is used to determine the fidelity boundary of a receptor.

-

If C5 activates: The pocket has high plasticity (e.g., CviR).[1]

-

If C5 inhibits (competitively): The ligand binds but fails to induce the "closed" conformation necessary for dimerization.[1]

Technical Workflow: Synthesis and Preparation

Commercial availability of odd-chain AHLs can be sporadic.[1] For rigorous SAR studies, in-house synthesis is recommended to ensure purity and prevent hydrolysis prior to assay.

Synthesis Protocol: N-pentanoyl-L-homoserine lactone

Principle: Carbodiimide-mediated coupling of pentanoic acid with L-homoserine lactone hydrobromide.

Reagents:

-

Pentanoic acid (1.0 eq)[1]

-

L-Homoserine lactone hydrobromide (1.0 eq)[1]

-

EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]

-

Triethylamine (Et3N) (1.2 eq)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve L-homoserine lactone hydrobromide in anhydrous DCM under nitrogen atmosphere. Add Et3N and stir for 15 minutes to liberate the free amine.

-

Coupling: Add pentanoic acid to the reaction vessel. Cool to 0°C on an ice bath.

-

Activation: Slowly add EDC-HCl. Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Workup: Wash the organic layer successively with:

-

Purification: Dry over MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Ethyl Acetate/Hexane gradient).

-

Validation: Confirm structure via 1H-NMR (DMSO-d6) and ESI-MS (Expected [M+H]+: ~186.1 Da).

Self-Validating Check:

-

Purity Test: Run a TLC (100% EtOAc).[1] If a tailing spot or free acid streak appears, re-purify. Impure AHLs yield erratic bioassay data due to pH changes from free acids.[1]

Experimental Protocols: Receptor Activation Assays

The CV026 "Bio-Sensor" Assay (Qualitative/Semi-Quantitative)

Chromobacterium violaceum CV026 is a cviI mutant (synthase negative) but retains cviR.[1] It produces the purple pigment violacein only in the presence of exogenous short-chain AHLs (C4-C8).

Objective: Determine if C5-HSL acts as an agonist for CviR.

Protocol:

-

Preparation: Culture CV026 in LB media + Kanamycin (to maintain transposon) overnight at 28°C (Do NOT incubate at 37°C; CV026 produces pigment optimally at lower temperatures).[1]

-

Overlay: Mix 500 µL of overnight culture into 5 mL of molten soft agar (0.7%) and pour over an LB agar plate. Allow to solidify.

-

Loading: Punch wells or place sterile filter paper discs on the agar.

-

Application: Pipette 10 µL of C5-HSL (10 µM, 50 µM, 100 µM stocks in DMSO) onto discs. Include C6-HSL (Positive Control) and DMSO (Negative Control).[1]

-

Incubation: Incubate upright at 28°C for 24–48 hours.

-

Readout: Measure the diameter of the purple halo.

-

Interpretation: A halo indicates C5-HSL successfully folds CviR and induces transcription of the vio operon. Compare halo diameter vs. C6-HSL to estimate relative potency.[1]

-

Competitive Antagonism Assay (Quantitative)

Objective: Determine if C5-HSL antagonizes a native receptor (e.g., RhlR or LasR) in the presence of its native ligand.[1]

-

Reporter Strain: Use E. coli harboring pSB401 (LuxR-based bioluminescence) or a specific RhlR-GFP reporter.[1]

-

Competition Mix:

-

Incubation: Grow cultures to OD600 ~0.5, then induce with the ligand mix. Incubate 4 hours.

-

Measurement: Quantify Bioluminescence (RLU) or Fluorescence (RFU) normalized to OD600.

-

Analysis: Plot % Activation vs. Log[C5-HSL]. A sigmoidal drop indicates competitive antagonism.[1]

Data Visualization & Pathways

Mechanism of Action: The Chain Length "Key"

The following diagram illustrates how C5-HSL interacts with different LuxR-type receptors compared to native ligands.

Caption: Comparative interaction logic of C5-HSL across different receptor types, highlighting its role as an evolutionary bridge in mutant receptors.

Experimental Workflow: C5-HSL Screening

This flow details the decision matrix for characterizing C5-HSL activity.

Caption: Decision matrix for classifying C5-HSL as an agonist or antagonist using reporter strain bioassays.

Comparative Data Summary

The following table summarizes the typical response of key LuxR-type receptors to C5-HSL compared to their native ligands.

| Receptor | Organism | Native Ligand | C5-HSL Activity | Interaction Note |

| LuxR | V. fischeri | 3-oxo-C6-HSL | Inactive / Very Weak | Requires mutations (e.g., G2E) to sense C5.[3] |

| CviR | C. violaceum | C6-HSL | Agonist | Induces violacein, but typically with higher EC50 than C6.[1] |

| RhlR | P. aeruginosa | C4-HSL | Inactive / Antagonist | Steric clash prevents activation; may compete weakly.[1] |

| LasR | P. aeruginosa | 3-oxo-C12-HSL | Inactive | C5 chain is too short to stabilize the large LasR pocket. |

References

-

Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone. Source: PubMed Central (PMC)[1]

-

[Link]

-

-

Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers. Source: PubMed[1]

-

[Link]

-

-

Specificity of Signal-Binding via Non-AHL LuxR-Type Receptors. Source: PubMed Central (PMC)

-

[Link]

-

-

Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. Source: PubMed Central (PMC)

-

[Link]

-

-

Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. Source: ACS Omega

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Modeling Analysis of Signal Sensitivity and Specificity by Vibrio fischeri LuxR Variants | PLOS One [journals.plos.org]

- 3. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vibrio fischeri LuxS and AinS: Comparative Study of Two Signal Synthases - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of N-Pentanoyl-L-homoserine Lactone (C5-HSL): Mechanisms, Kinetics, and Experimental Characterization

Executive Summary

N-Pentanoyl-L-homoserine lactone (C5-HSL) represents a specific subclass of N-acyl homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria for quorum sensing. While C4-HSL and C6-HSL are extensively characterized, the odd-chain C5-HSL occupies a unique physicochemical niche. Its stability is governed by the susceptibility of the homoserine lactone ring to hydrolysis—a pH- and temperature-dependent process that renders the molecule biologically inactive.

This technical guide provides a rigorous analysis of the thermodynamic and kinetic factors influencing C5-HSL stability. It details the mechanistic basis of lactonolysis, the impact of the pentanoyl tail on hydrolytic resistance, and provides a validated experimental framework for quantifying these parameters in drug development and microbiological research.

Part 1: Physicochemical Basis of C5-HSL Stability

The Hydrolysis Mechanism

The core instability of C5-HSL arises from the electrophilicity of the lactone carbonyl carbon. In aqueous environments, particularly at physiological and alkaline pH, hydroxide ions (

-

Reaction: The attack opens the five-membered lactone ring, converting the active N-pentanoyl-L-homoserine lactone into the inactive N-pentanoyl-L-homoserine (a hydroxy-acid).

-

Reversibility: This reaction is reversible.[1] Acidification (pH < 2.0) favors ring closure (lactonization), while basic conditions (pH > 7.0) favor ring opening (hydrolysis).

-

C5 Specificity: The pentanoyl (5-carbon) chain provides a moderate steric and hydrophobic shield compared to shorter chains (C4-HSL), potentially reducing the hydrolysis rate slightly via the "n

Thermodynamic vs. Kinetic Stability

It is critical to distinguish between the two forms of stability:

-

Thermodynamic Stability (

): Defines the equilibrium position between the lactone and the open-chain form. At pH 7.0, the equilibrium often favors the open ring, meaning C5-HSL is thermodynamically unstable in neutral water over infinite time. -

Kinetic Stability (

): Defines how fast the ring opens. This is the biologically relevant parameter. Even if thermodynamically unstable, C5-HSL must persist long enough to diffuse to a neighboring cell's LuxR-type receptor.

Key Influencing Factors

| Factor | Effect on C5-HSL Stability | Mechanistic Insight |

| pH | Critical Determinant | Hydrolysis is base-catalyzed. Rate follows pseudo-first-order kinetics with respect to |

| Temperature | Inverse Relationship | Higher T increases molecular collisions and energy, raising the rate constant ( |

| Acyl Chain | Moderate Stabilization | The C5 chain is more hydrophobic than C4 but less than C6/C8. Electron donation from the alkyl chain reduces carbonyl electrophilicity. |

| 3-Oxo Group | Destabilizing | Note:[3] If the C5-HSL is 3-oxo-C5-HSL, the ketone at C3 withdraws electrons, making the lactone highly susceptible to hydrolysis compared to unsubstituted C5-HSL. |

Part 2: Experimental Characterization Protocols

Protocol Design: Measuring Hydrolysis Kinetics

To determine the stability profile of C5-HSL, researchers must measure the disappearance of the lactone form over time under controlled conditions.

Reagents & Equipment:

-

Analyte: Synthetic N-Pentanoyl-L-homoserine lactone (>95% purity).[4]

-

Buffer Systems: Phosphate (pH 6.0–8.0), Borate (pH 9.0+). Avoid Tris if primary amines could interfere, though generally acceptable for HPLC.

-

Internal Standard: N-Heptanoyl-L-homoserine lactone (C7-HSL) or deuterated analog.

-

Detection: LC-MS/MS (recommended) or HPLC-UV (205 nm).

Workflow: Kinetic Assay

This protocol determines the hydrolysis rate constant (

-

Preparation: Prepare a 10 mM stock of C5-HSL in acidified ethyl acetate or acetonitrile (acid prevents premature hydrolysis).

-

Incubation:

-

Dilute stock to 10

M in pre-warmed buffers (e.g., pH 6.0, 7.0, 8.0) at fixed temperatures (e.g., 22°C, 37°C). -

Maintain constant stirring.

-

-

Sampling:

-

At defined intervals (

min), remove aliquots. -